4-(1-Piperidinyl)azepane dihydrochloride
Description
Properties
IUPAC Name |
4-piperidin-1-ylazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-9-13(10-3-1)11-5-4-7-12-8-6-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIRSBHAVBXKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 4-(1-Piperidinyl)azepane dihydrochloride and related compounds:
Table 1: Comparative Overview of Structurally Related Compounds
Key Comparative Insights
Structural Flexibility vs. Rigidity: The azepane ring in this compound (7-membered) offers greater conformational flexibility compared to the six-membered piperidine ring in 4-(1-Piperidinyl)piperidine dihydrochloride. This flexibility may enhance binding to diverse biological targets in drug discovery .
Pharmacological Relevance: Dorsomorphin Dihydrochloride and Pitofenone Hydrochloride both incorporate piperidinyl-ethoxy side chains but differ in core structures. Dorsomorphin’s pyrazolo-pyrimidine core targets AMPK, a key enzyme in metabolic regulation, while Pitofenone’s benzoic acid ester acts as an antispasmodic . In contrast, this compound lacks a pre-defined biological target but serves as a scaffold for developing neuroactive or antimicrobial agents due to its amine-rich profile .
Applications in Material Science :
- The oxazepane derivative (CAS 1909306-29-1 ) is highlighted for material science applications, where its heteroatom-rich structure aids in designing polymers with tailored thermal or mechanical properties .
Solubility and Stability :
- Dihydrochloride salts (e.g., This compound , Dorsomorphin) generally exhibit improved aqueous solubility compared to free bases, facilitating in vitro and in vivo studies .
Research Findings and Trends
- Pharmaceutical Potential: Piperidinyl-substituted azepanes are being explored as sigma-1 receptor ligands for neurological disorders, leveraging their ability to cross the blood-brain barrier .
- Agrochemical Innovation: Oxazepane derivatives demonstrate efficacy as eco-friendly pesticides due to their selective toxicity and biodegradability .
- Material Science : The rigidity of piperidine rings vs. the flexibility of azepanes is under investigation for creating stimuli-responsive materials .
Preparation Methods
Reaction Conditions and Reagent Selection
The preparation method emphasizes mild reaction conditions and the use of common organic solvents and bases, ensuring operational simplicity and scalability. The choice of bases such as triethylamine and potassium carbonate, and solvents like methylene dichloride, THF, and DMF, are critical for reaction efficiency and product purity.
| Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (Approx.) |
|---|---|---|---|---|---|
| Boc Protection | tert-Butyl dicarbonate, triethylamine | Methylene dichloride | Room temperature | 5 hours | ~90% |
| Condensation | Methane sulfonyl chloride, K2CO3 | THF | Room temperature | 12 hours | ~85% |
| Nucleophilic Substitution | Piperazine, K2CO3 | DMF | Reflux (~140 °C) | 9 hours | ~80% |
| Amidation | p-Methylbenzoic acid, EDC·HCl | Methylene dichloride | Room temperature | Overnight | ~75% |
Research Findings and Efficiency Analysis
- The sequence of protection, activation (mesylation), substitution, and amidation allows for high overall yields and purity.
- Use of Boc protection stabilizes the amine functionality during subsequent transformations.
- The nucleophilic substitution step under reflux in DMF is crucial for introducing the piperidinyl group effectively.
- Amidation using carbodiimide coupling agents such as EDC·HCl is efficient at room temperature, minimizing side reactions.
These methods align with modern synthetic organic chemistry principles, offering flexibility for structural modifications and derivatization.
Summary and Practical Considerations
The preparation of 4-(1-Piperidinyl)azepane dihydrochloride involves a multi-step synthetic route starting from 4-hydroxypiperazine, proceeding through Boc protection, condensation, nucleophilic substitution, and amidation. Key factors for success include:
- Careful control of reaction temperatures, mostly ambient except for reflux during substitution.
- Selection of appropriate bases and solvents to optimize reaction rates and yields.
- Purification steps such as silica gel chromatography to isolate high-purity intermediates and final product.
This methodology is supported by patent literature and peer-reviewed research, ensuring its reliability and applicability in pharmaceutical intermediate synthesis.
Q & A
Q. What are the optimal synthetic routes for 4-(1-Piperidinyl)azepane dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of piperidine/azepane dihydrochloride derivatives typically involves multi-step reactions. For example:
- Step 1: Formation of the piperidine-azepane backbone via nucleophilic substitution. A similar compound, 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, was synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine in N,N-dimethylformamide (DMF) with potassium carbonate as a base .
- Step 2: Reduction of intermediates (e.g., nitro to amino groups) using sodium borohydride or catalytic hydrogenation.
- Step 3: Salt formation by treating the free base with hydrochloric acid to yield the dihydrochloride .
Key Variables:
- Solvent choice (polar aprotic solvents like DMF improve reactivity).
- Temperature (higher temperatures accelerate substitution but may increase side reactions).
- Purification: Recrystallization or column chromatography is critical for removing unreacted piperidine or azepane derivatives.
Table 1: Synthetic Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–120°C | Higher yields at 100°C |
| Molar Ratio (Amine:Alkyl Halide) | 1:1.2 | Excess amine reduces side products |
| Acid Concentration (HCl) | 2–4 M in methanol | Ensures complete salt formation |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- HPLC/MS: Quantify purity (>98% is standard for pharmacological studies) and detect impurities (e.g., unreacted intermediates) .
- NMR Spectroscopy: Confirm the presence of the piperidine (δ 1.5–2.5 ppm) and azepane (δ 2.5–3.5 ppm) moieties. Compare with reference spectra of similar compounds like N-benzyl-N-methylpiperidin-4-amine dihydrochloride .
- Elemental Analysis: Validate stoichiometry (e.g., C, H, N, Cl content within ±0.4% of theoretical values).
Critical Data:
- Melting Point: Dihydrochloride salts typically melt at 230–250°C (e.g., 4-Acetyl-4-phenylpiperidine hydrochloride: mp 232–234°C ).
- Stability: Assess hygroscopicity via thermogravimetric analysis (TGA); store at −20°C in airtight containers .
Advanced Research Questions
Q. How does this compound interact with neurotransmitter receptors, and what experimental models validate its selectivity?
Methodological Answer: Piperidine/azepane derivatives often target dopamine, histamine, or AMPK receptors. For example:
- Dopamine D4 Receptor Agonism: Similar compounds like A-412997 dihydrochloride showed EC₅₀ = 28.4 nM for D4 receptors, with >1,000-fold selectivity over other dopamine receptors .
- Assay Design:
Table 2: Receptor Binding Profile of Analogous Compounds
Q. What computational strategies predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction:
- Lipophilicity (LogP): Use software like Schrödinger’s QikProp. Piperidine derivatives typically have LogP = 1.5–3.0, ensuring blood-brain barrier penetration (e.g., A-412997 dihydrochloride crosses the BBB ).
- Metabolic Stability: Screen with human liver microsomes (HLMs). Piperidine rings are prone to CYP3A4 oxidation; introduce electron-withdrawing groups to reduce clearance .
Case Study:
For Dorsomorphin dihydrochloride, molecular dynamics simulations revealed that the piperidine-ethoxy group enhances binding to AMPK’s hydrophobic pocket .
Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological assays?
Methodological Answer:
- pH Stability: Test solubility and degradation in buffers (pH 2–9). Dihydrochloride salts are stable at pH 4–6 but hydrolyze in alkaline conditions (e.g., 4-(3,5-Dichlorophenyl)piperidine hydrochloride degrades >pH 7.5 ).
- Temperature: Accelerated stability studies (40°C for 1 month) predict shelf life. Store lyophilized powders at −80°C for long-term stability .
Table 3: Stability Under Simulated Assay Conditions
| Condition | Degradation Rate (%/24h) | Recommended Storage |
|---|---|---|
| pH 7.4 (37°C) | 15% | Use fresh solutions |
| pH 5.0 (4°C) | <2% | Stable for 1 week |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
